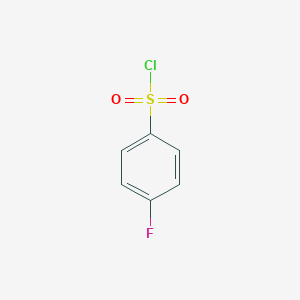

4-Fluorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140128. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXHJFKKRGVUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059846 | |

| Record name | Benzenesulfonyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 30 deg C; [ChemIDplus] White solid; mp = 35-38 deg C; [Alfa Aesar MSDS] | |

| Record name | 4-Fluorobenzenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

349-88-2 | |

| Record name | 4-Fluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M9GLL38TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzenesulfonyl Chloride (CAS 349-88-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzenesulfonyl chloride, with the CAS number 349-88-2, is a pivotal reagent in organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the presence of a fluorine atom on the benzene ring, make it a versatile building block for the synthesis of a wide array of sulfonamide-containing compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to light yellow solid or liquid with a pungent odor.[1][2] It is soluble in various organic solvents such as dichloromethane, ethyl acetate, and acetone, but has limited solubility in water.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClFO₂S | [3] |

| Molecular Weight | 194.61 g/mol | [3] |

| CAS Number | 349-88-2 | [3] |

| Appearance | Colorless to light yellow solid or liquid | [1][2] |

| Melting Point | 29-31 °C | [4] |

| Boiling Point | 95-96 °C at 2 mmHg | [4] |

| Density | 1.467 g/cm³ (estimate) | [5] |

| Solubility | Soluble in dioxane, dichloromethane, ethyl acetate, acetone. Sparingly soluble in water. | [1][2] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum in CDCl₃ shows two multiplets in the aromatic region. The protons ortho to the sulfonyl chloride group appear at approximately 8.08 ppm, while the protons ortho to the fluorine atom are observed around 7.30 ppm. The coupling constants are J(A,B) = 9.2 Hz, J(A,F-19) = 4.8 Hz, and J(B, F-19) = 8.0 Hz.[6] |

| ¹³C NMR | The ¹³C NMR spectrum is expected to show four signals in the aromatic region. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. Based on analogous structures, the chemical shifts can be estimated to be in the range of 115-170 ppm. |

| Mass Spectrometry | The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 194. The spectrum also displays characteristic fragment ions, including a prominent peak at m/z 95 corresponding to the fluorophenyl cation.[6] |

| FT-IR | The FT-IR spectrum exhibits strong characteristic absorption bands for the sulfonyl chloride group, typically in the regions of 1370-1335 cm⁻¹ (asymmetric stretching) and 1195-1168 cm⁻¹ (symmetric stretching). |

Synthesis and Reactivity

Synthesis

A common laboratory synthesis of this compound involves the oxidation of 4-fluorothiophenol.

Experimental Protocol: Synthesis from 4-Fluorothiophenol [7]

-

Materials: 4-fluorothiophenol (1 mmol), 30% hydrogen peroxide (3 mmol, 0.3 mL), titanium(IV) chloride (1 mmol, 0.11 mL), acetonitrile (CH₃CN), water (H₂O), ethyl acetate (EtOAc), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a suitable reaction vessel, a mixture of 4-fluorothiophenol, 30% hydrogen peroxide, and titanium(IV) chloride is stirred in acetonitrile at 25 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water (10 mL).

-

The product is extracted with ethyl acetate (4 x 5 mL).

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be further purified by silica gel column chromatography.

-

Reactivity

This compound is a reactive electrophile, primarily at the sulfur atom of the sulfonyl chloride group. It readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonate esters, and sulfonic acids, respectively. The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions but activates the ring for electrophilic substitution.

Caption: General reactivity of this compound.

Applications in Drug Discovery and Organic Synthesis

Synthesis of Sulfonamides

The most prominent application of this compound is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Experimental Protocol: General Synthesis of 4-Fluorobenzenesulfonamides [8]

-

Materials: this compound, a primary or secondary amine, a suitable organic solvent (e.g., diethyl ether, dichloromethane), and an aqueous solution of a base (e.g., sodium bicarbonate).

-

Procedure:

-

Dissolve this compound in the chosen organic solvent in a reaction vessel equipped with a stirrer.

-

Slowly add an equimolar amount of the amine to the solution.

-

Add an excess of the aqueous base to neutralize the hydrochloric acid formed during the reaction.

-

Stir the mixture vigorously at room temperature for 1-2 hours.

-

The sulfonamide product, if insoluble, will precipitate and can be collected by filtration. If the product is soluble, perform a liquid-liquid extraction.

-

Wash the collected solid or the organic layer with water and dry.

-

The crude product can be purified by recrystallization or column chromatography.

-

Carbonic Anhydrase Inhibitors

Sulfonamides derived from this compound are potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.[1][9] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition.[1]

Caption: Mechanism of carbonic anhydrase inhibition.

NF-κB Pathway Inhibitors

Derivatives of this compound have been investigated as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Caption: Overview of the NF-κB signaling pathway.

Derivatizing Agent for HPLC

This compound can be employed as a derivatizing agent in High-Performance Liquid Chromatography (HPLC) for the analysis of compounds containing primary and secondary amine groups, such as amino acids. The reaction introduces a chromophore (the fluorobenzenesulfonyl group) into the analyte, enhancing its detectability by UV-Vis detectors.

Experimental Workflow: HPLC Derivatization

Caption: Workflow for HPLC analysis using derivatization.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[10] It is harmful if swallowed or inhaled.[3] It is also moisture-sensitive and may react with water to release toxic gas.[10] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[10][11] Store in a cool, dry place away from incompatible materials such as bases, amines, and ammonia.[10]

Conclusion

This compound is a valuable and versatile reagent with significant applications in organic synthesis and drug discovery. Its ability to readily form sulfonamides makes it an essential tool for the development of new therapeutic agents targeting a range of diseases. A thorough understanding of its properties, reactivity, and handling is crucial for its safe and effective use in the laboratory.

References

- 1. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. d-nb.info [d-nb.info]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluorobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzenesulfonyl chloride is a pivotal reagent in medicinal chemistry and organic synthesis, primarily serving as a precursor for the synthesis of a wide array of sulfonamide derivatives. The incorporation of a fluorine atom onto the benzene ring offers unique physicochemical properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of the resulting molecules. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its use, and its application in the development of therapeutic agents.

Core Properties of this compound

This compound is a white to light brown crystalline solid that is sensitive to moisture. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₄ClFO₂S |

| Molecular Weight | 194.61 g/mol [1][2] |

| CAS Number | 349-88-2[1][2] |

| Melting Point | 29-31 °C[3] |

| Boiling Point | 95-96 °C at 2 mmHg[3] |

| Density | ~1.467 g/cm³ (estimate)[3] |

| Solubility | Soluble in various organic solvents such as dioxane and dichloromethane.[3] |

| Sensitivity | Moisture Sensitive[3] |

Synthesis and Reactions

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of p-fluorobenzenethiol. The following protocol is a representative example.

Experimental Protocol: Synthesis from p-Fluorobenzenethiol

-

Reaction Setup: In a round-bottom flask, a mixture of p-fluorobenzenethiol (1 mmol), 30% hydrogen peroxide (H₂O₂) (3 mmol, 0.3 mL), and titanium tetrachloride (TiCl₄) (1 mmol, 0.11 mL) is prepared in acetonitrile (CH₃CN). The reaction is stirred at 25 °C.[1]

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction is characterized by the immediate precipitation of a white solid (TiO₂).[1]

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of water (10 mL). The product is then extracted with ethyl acetate (EtOAc) (4 x 5 mL).[1]

-

Purification: The combined organic phases are dried over anhydrous magnesium sulfate (MgSO₄). The solvent is removed under reduced pressure to yield the analytically pure product. Further purification can be achieved by column chromatography on silica gel.[1]

Synthesis of Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides via reaction with primary or secondary amines. Sulfonamides are a critical class of compounds in drug discovery.

Experimental Protocol: General Synthesis of N-Aryl-4-fluorobenzenesulfonamides

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture. The addition is typically done dropwise at 0 °C to control any exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate.

-

Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure sulfonamide.

Applications in Drug Discovery

This compound is a valuable building block for creating libraries of sulfonamide derivatives for screening against various biological targets. The fluorine substituent can enhance binding affinity and improve metabolic stability.

Drug Discovery Workflow

The general workflow for utilizing this compound in a drug discovery program is outlined below. This process involves the synthesis of a diverse library of compounds and subsequent biological screening to identify lead candidates.

Caption: A logical workflow for drug discovery using this compound.

Mechanism of Action: Carbonic Anhydrase Inhibition

Many sulfonamides derived from this compound are potent inhibitors of carbonic anhydrases (CAs). These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various diseases, including glaucoma, epilepsy, and cancer.[1][2][3][4][5] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.

Caption: Signaling pathway of carbonic anhydrase inhibition by a sulfonamide derivative.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[3][4] It is also moisture-sensitive and may release toxic gases upon contact with water.[3]

| Hazard Information | Handling Precautions |

| GHS Pictogram | GHS05 (Corrosion)[2] |

| Signal Word | Danger[2][3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[2][4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[4] |

| Storage | Keep in a dark, dry, and well-ventilated place in a tightly sealed container. Store under an inert atmosphere.[3] |

| Incompatible Materials | Bases, Amines, Ammonia.[3] |

Always consult the Safety Data Sheet (SDS) before handling this chemical.[3][4]

Conclusion

This compound is a chemical of significant interest to the pharmaceutical and life sciences research communities. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the synthesis of novel sulfonamide-based therapeutic candidates. The strategic incorporation of fluorine provides a powerful lever for modulating the biological and pharmacokinetic properties of drug molecules. Adherence to strict safety protocols is paramount when handling this corrosive and reactive compound. This guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their synthetic and drug discovery endeavors.

References

- 1. Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-fluorobenzenesulfonyl chloride, a key reagent in organic synthesis. The document details standardized experimental protocols for the determination of these physical constants, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of this compound

This compound is a compound that can appear as a clear, colorless to light yellow liquid or as a solid, crystalline mass, depending on the ambient temperature.[1] Its physical state at room temperature is close to its melting point, making accurate determination of this property crucial for its handling and application in synthesis.

The following table summarizes the reported melting and boiling points from various sources. It is important to note that boiling points are highly dependent on atmospheric pressure; therefore, values are reported with the corresponding pressure where available.

| Physical Property | Value (°C) | Pressure (mmHg) |

| Melting Point | 39.00 | - |

| 33-35 | - | |

| 35 | - | |

| 29-31 | - | |

| 29-34 | - | |

| Boiling Point | 234.00 | 760 (Standard Pressure) |

| 95-96 | 2 | |

| 112 | 14 |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the identification and purity assessment of chemical compounds.[2] The following sections detail standardized methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[4]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: Ensure the this compound sample is crystalline and dry. If necessary, finely powder a small amount of the solid using a mortar and pestle.[5]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[4][6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range.

-

Accurate Measurement: For a precise measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[6]

-

Observation and Recording: The melting range is the temperature from the point at which the first drop of liquid appears to the temperature at which the entire sample has completely melted.[5] Record this range. A narrow melting range (0.5-2°C) is indicative of a pure compound.[4]

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7]

Apparatus:

-

Thiele tube[7]

-

High-boiling point mineral oil

-

Small test tube or fusion tube[8]

-

Capillary tube (sealed at one end)[8]

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer[8]

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Add a few milliliters of this compound to the small test tube.[2]

-

Capillary Inversion: Place the sealed capillary tube, open end down, into the liquid in the test tube.[7]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7][8]

-

Heating: Clamp the thermometer so that the assembly is immersed in the mineral oil within the Thiele tube. The side arm of the Thiele tube should be heated gently with a small flame.[7][8] The design of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.[7][8]

-

Recording the Boiling Point: Turn off the heat source. As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7][8] It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[9]

Logical Workflow for Compound Identification

The determination of physical properties like melting and boiling points is a critical first step in the identification of an unknown chemical substance. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for identifying an unknown chemical compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. westlab.com [westlab.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-Depth Technical Guide to the Solubility of 4-Fluorobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-fluorobenzenesulfonyl chloride (4-FBSCl) in organic solvents. Understanding the solubility of this key reagent is critical for its effective use in synthetic chemistry, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. This document collates available solubility data, presents detailed experimental protocols for solubility determination, and includes visualizations of key experimental workflows and reaction pathways.

Introduction to this compound

This compound (CAS No: 349-88-2) is a versatile organosulfur compound widely employed as an intermediate in organic synthesis.[1] Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a wide array of biologically active molecules, making 4-FBSCl a valuable building block in drug discovery and development.[1] The presence of a fluorine atom on the benzene ring can also impart unique properties to the final products, such as altered metabolic stability and binding affinity.

A thorough understanding of the solubility of 4-FBSCl in various organic solvents is paramount for optimizing reaction conditions, improving yields, and developing robust purification strategies. This guide aims to provide researchers with the necessary information to effectively utilize this important synthetic precursor.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClFO₂S | [2] |

| Molecular Weight | 194.61 g/mol | [2] |

| Appearance | White to light brown crystalline low melting mass or colorless to light yellow liquid | [3] |

| Melting Point | 29-31 °C (lit.) | [3] |

| Boiling Point | 95-96 °C / 2 mmHg (lit.) | [3] |

| Density | ~1.467 g/cm³ (estimate) | [3] |

Solubility of this compound

The solubility of this compound is a critical parameter for its application in synthesis. While comprehensive quantitative data across a wide range of solvents and temperatures is not extensively published, available information indicates good solubility in many common organic solvents.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound.

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Reference |

| Dioxane | C₄H₈O₂ | Ambient | 0.1 g/mL (clear solution) | [3] |

Qualitative Solubility Data

Based on available literature, the qualitative solubility of this compound in various organic solvents is presented below.

| Solvent | Classification | Reference |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Acetone | Soluble | [1] |

| Toluene | Soluble | [4] |

| Water | Limited solubility/Reacts | [1] |

It is important to note that this compound is sensitive to moisture and can react with protic solvents like water and alcohols.[5] This reactivity should be a key consideration when selecting a solvent for a reaction.

Experimental Protocols for Solubility Determination

For solvents where quantitative solubility data is unavailable, the following experimental protocols can be employed to accurately determine the solubility of this compound.

Isothermal Saturation (Shake-Flask) Method Followed by Gravimetric Analysis

This is a reliable and widely used method for determining the thermodynamic solubility of a compound at a specific temperature.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Sealable glass vials

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealable glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solute by the volume of the solvent used.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate a key experimental workflow and a general reaction pathway involving this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzenesulfonyl chloride (FBSC) is a pivotal reagent in organic synthesis, prized for its role in the formation of sulfonamides and other sulfonyl derivatives. This technical guide provides a comprehensive overview of its reactivity and stability, addressing the core needs of researchers and professionals in drug development. The document details the compound's physical and chemical properties, its reactivity with various nucleophiles, and its stability under different conditions. Emphasis is placed on quantitative data, detailed experimental protocols, and visual representations of its chemical behavior to facilitate a deeper understanding and practical application of this versatile compound.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature, appearing as a white to light brown low melting mass.[1] It is characterized by the presence of a highly electrophilic sulfonyl chloride group and a fluorine atom on the benzene ring, which influences its reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClFO₂S | [2] |

| Molecular Weight | 194.61 g/mol | [2] |

| CAS Number | 349-88-2 | [2] |

| Melting Point | 29-31 °C | [3] |

| Boiling Point | 95-96 °C at 2 mmHg | [3] |

| Appearance | White to light brown crystalline low melting mass | [1] |

| Solubility | Soluble in organic solvents such as dioxane, toluene, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [1] |

| Sensitivity | Moisture sensitive |

Reactivity

The reactivity of this compound is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The fluorine atom at the para-position exerts an electron-withdrawing inductive effect, which can influence the reactivity of the sulfonyl chloride.

General Reactivity Scheme

The primary reaction of this compound involves nucleophilic substitution at the sulfonyl group. This can be generalized as follows:

Caption: General reaction of this compound with a nucleophile.

Reaction with Amines: Sulfonamide Formation

The most prominent reaction of this compound is its reaction with primary and secondary amines to form N-substituted-4-fluorobenzenesulfonamides. This reaction is fundamental in medicinal chemistry as the sulfonamide moiety is a key pharmacophore in many drugs.[1][4] The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride.[5]

Caption: Mechanism of sulfonamide formation.

Hydrolysis

This compound is sensitive to moisture and undergoes hydrolysis to form 4-fluorobenzenesulfonic acid and hydrochloric acid.[2] This reaction is a critical consideration for its handling and storage. The hydrolysis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]

Table 2: Kinetic Data for the Hydrolysis of this compound in Water [6]

| Parameter | Value |

| Rate Coefficient (k) at 25°C | Specific value not individually reported, but studied within a series of substituted benzenesulfonyl chlorides. |

| Activation Enthalpy (ΔH‡) | Data available for the series, allowing for qualitative comparison. |

| Activation Entropy (ΔS‡) | Data available for the series, allowing for qualitative comparison. |

Note: The original study provides detailed data for a series of substituted benzenesulfonyl chlorides, allowing for the relative reactivity of the 4-fluoro derivative to be understood within that context.

Caption: Hydrolysis of this compound.

Reaction with Alcohols/Phenols: Sulfonate Ester Formation

In the presence of a base, this compound reacts with alcohols and phenols to yield the corresponding sulfonate esters. This reaction is useful for converting hydroxyl groups into good leaving groups in subsequent nucleophilic substitution reactions.

Stability

The stability of this compound is primarily influenced by its sensitivity to moisture.

-

Hydrolytic Stability: As discussed, it readily hydrolyzes in the presence of water. Therefore, it must be handled and stored under anhydrous conditions.

Experimental Protocols

Synthesis of N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide (Representative Sulfonamide Synthesis)

This protocol describes the reaction of this compound with p-anisidine.

Materials:

-

This compound

-

p-Anisidine (4-methoxyaniline)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in anhydrous DCM.

-

Add pyridine (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Expected Yield: High yields are typically obtained for this type of reaction.

Caption: Experimental workflow for a typical sulfonamide synthesis.

Applications in Research and Drug Development

This compound is a valuable tool in several areas of scientific research:

-

Drug Discovery: It is extensively used to synthesize libraries of sulfonamide-containing compounds for screening as potential therapeutic agents.[1][4] The sulfonamide group is present in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.

-

Protein Studies: The fluorine atom serves as a useful probe for ¹⁹F NMR studies. By reacting this compound with proteins, researchers can introduce a fluorine label to study protein structure and function.[7]

-

Activating Agent: It can be used to activate hydroxyl groups on solid supports for the covalent attachment of biological molecules.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[2] It is also harmful if swallowed or inhaled.[2]

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture to prevent hydrolysis and the release of corrosive HCl gas.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store under an inert atmosphere.

-

It is incompatible with bases, amines, and ammonia.

Conclusion

This compound is a reactive and versatile reagent with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its reactivity is centered around the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles. A thorough understanding of its reactivity, stability, and handling requirements is crucial for its safe and effective use in the laboratory. The quantitative data and detailed protocols provided in this guide are intended to support researchers in leveraging the full potential of this important chemical compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 349-88-2 [sigmaaldrich.com]

- 4. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of 4-Fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 4-fluorobenzenesulfonyl chloride, a key reagent in organic synthesis and drug discovery. The document elucidates the underlying principles governing its reactivity, supported by quantitative kinetic data, detailed experimental protocols, and theoretical computational insights. Particular emphasis is placed on its reactions with nucleophiles, such as water and amines, and its application as a chemical probe. Methodologies for assessing electrophilicity are presented, offering a framework for the evaluation of similar compounds. This guide is intended to be a valuable resource for researchers leveraging the unique properties of this compound in the development of novel chemical entities and therapeutic agents.

Introduction

This compound (FBSC) is a versatile building block in organic chemistry, widely employed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] Its reactivity is characterized by the electrophilic nature of the sulfur atom within the sulfonyl chloride moiety, making it susceptible to attack by a wide range of nucleophiles. The presence of a fluorine atom at the para-position of the benzene ring imparts unique electronic properties that modulate its electrophilicity and selectivity in chemical reactions.[1]

This guide will delve into the core aspects of FBSC's electrophilicity, providing a detailed examination of its reactivity profile. We will explore quantitative kinetic data from hydrolysis and aminolysis studies, present detailed experimental protocols for the synthesis and kinetic analysis of FBSC derivatives, and discuss computational studies that offer a theoretical framework for understanding its electronic structure. Furthermore, we will illustrate its application as a chemical probe in biological systems and outline a general workflow for assessing the electrophilicity of related compounds.

Quantitative Analysis of Electrophilicity

The electrophilicity of this compound can be quantitatively assessed by studying the kinetics of its reactions with various nucleophiles. The rate constants of these reactions provide a direct measure of the compound's reactivity.

Hydrolysis Kinetics

The reaction of FBSC with water (hydrolysis) provides a fundamental measure of its electrophilicity. A study by O. Rogne on the hydrolysis of various substituted benzenesulfonyl chlorides offers valuable quantitative data.[2] The reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom.

Table 1: Rate Coefficients for the Neutral and Alkaline Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water at 25°C [2]

| Substituent (X) in X-C₆H₄SO₂Cl | k_w (s⁻¹) (Neutral Hydrolysis) | k_OH (l·mol⁻¹·s⁻¹) (Alkaline Hydrolysis) |

| 4-Fluoro | 4.15 x 10⁻⁴ | 1.83 |

| Hydrogen | 3.25 x 10⁻⁴ | 1.00 |

| 4-Methyl | 1.88 x 10⁻⁴ | 0.45 |

| 4-Methoxy | 1.25 x 10⁻⁴ | 0.25 |

| 4-Nitro | 2.50 x 10⁻³ | 10.5 |

The data clearly indicates that the fluorine atom, being an electron-withdrawing group, increases the rate of both neutral and alkaline hydrolysis compared to the unsubstituted benzenesulfonyl chloride, highlighting its enhancement of the sulfur atom's electrophilicity.

Aminolysis Kinetics and Hammett Analysis

A study on the reaction of substituted benzenesulfonyl chlorides with anilines in methanol provides a framework for understanding the influence of substituents on the reaction rate.[3] The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents. For the reaction of substituted benzenesulfonyl chlorides with anilines, a positive ρ value is observed, confirming that electron-withdrawing groups on the sulfonyl chloride, such as the 4-fluoro group, enhance its electrophilicity and increase the reaction rate.[3]

Experimental Protocols

Synthesis of 4-Fluoro-N-phenylbenzenesulfonamide

This protocol describes the synthesis of a representative sulfonamide from this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous DCM.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 4-fluoro-N-phenylbenzenesulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Kinetic Analysis of Aminolysis

This protocol outlines a general procedure for determining the rate constant of the reaction between this compound and an amine using UV-Vis spectrophotometry.

Materials and Equipment:

-

This compound

-

Amine of interest (e.g., aniline)

-

Acetonitrile (spectroscopic grade)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Stopped-flow apparatus (optional, for fast reactions)

Procedure:

-

Prepare stock solutions of this compound and the amine in acetonitrile of known concentrations.

-

Set the spectrophotometer to a wavelength where the product absorbs significantly, and the reactants have minimal absorbance. This wavelength should be determined by running full spectra of the starting materials and the product.

-

Equilibrate the stock solutions and the spectrophotometer cell to the desired reaction temperature.

-

To initiate the reaction, mix known volumes of the pre-heated stock solutions directly in the cuvette. For fast reactions, a stopped-flow apparatus is recommended for rapid mixing.

-

Immediately start recording the absorbance at the chosen wavelength as a function of time.

-

Continue data collection until the reaction is complete (i.e., the absorbance becomes constant).

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation, assuming the amine is in large excess.

-

Repeat the experiment with varying concentrations of the amine in excess to determine the second-order rate constant (k₂) from the slope of a plot of k_obs versus the amine concentration.

Computational Insights into Electrophilicity

Computational chemistry provides a powerful tool to understand the electronic properties of this compound and rationalize its electrophilicity. Density Functional Theory (DFT) calculations can be employed to determine key electronic parameters.

Key Parameters:

-

Mulliken Atomic Charges: Calculation of the partial atomic charges reveals the charge distribution within the molecule. The sulfur atom in the sulfonyl chloride group is expected to carry a significant positive charge, confirming its electrophilic character. The fluorine atom will influence the charge distribution on the aromatic ring.

-

LUMO (Lowest Unoccupied Molecular Orbital) Energy: The LUMO is the orbital to which a nucleophile's electrons will be donated during a reaction. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack and thus higher electrophilicity. The presence of the electron-withdrawing fluorine atom and the sulfonyl chloride group is expected to lower the LUMO energy of the molecule.

Applications and Visualizations

This compound as a Chemical Probe

This compound and its derivatives can be used as chemical probes to study biological systems. The sulfonyl chloride moiety can react with nucleophilic residues in proteins, such as lysine, tyrosine, and histidine, allowing for the covalent labeling of these biomolecules.[6] The fluorine atom serves as a useful NMR-active nucleus (¹⁹F) for biophysical studies.

While a specific signaling pathway diagram involving FBSC as a probe is not available in the provided search results, its application in covalent labeling of proteins suggests its potential use in activity-based protein profiling (ABPP) to identify and study the function of enzymes in complex biological mixtures.

Experimental Workflow for Electrophilicity Assessment

A systematic workflow is essential for characterizing the electrophilicity of a compound like this compound.

Conclusion

This compound is a valuable electrophilic reagent with a well-defined reactivity profile. The presence of the 4-fluoro substituent enhances the electrophilicity of the sulfonyl sulfur, leading to increased reaction rates with nucleophiles compared to its unsubstituted analog. This guide has provided a comprehensive overview of its electrophilicity, supported by quantitative kinetic data, detailed experimental protocols for synthesis and analysis, and insights from computational chemistry. The application of FBSC as a chemical probe highlights its utility beyond traditional organic synthesis. The presented workflow for electrophilicity assessment offers a systematic approach for researchers to evaluate and utilize this and other electrophilic compounds in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 6. The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluorobenzenesulfonyl Chloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Fluorobenzenesulfonyl chloride (FBSC), a versatile reagent with significant applications in chemical synthesis, particularly in the development of new pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the reagent's core characteristics, experimental protocols, and key applications.

Core Characteristics of this compound

This compound is a valuable intermediate in organic synthesis, primarily recognized for its role as an electrophilic agent in the preparation of sulfonamides and other sulfonyl derivatives.[1] Its unique properties, including the presence of a fluorine atom, offer high selectivity in electrophilic aromatic substitution reactions, enabling precise chemical modifications.[1]

Physical and Chemical Properties

FBSC is a colorless to light yellow liquid or solid with a pungent odor.[1][2] Its physical state at room temperature can vary depending on the ambient conditions due to its relatively low melting point.[1] The compound is soluble in various organic solvents such as dichloromethane, ethyl acetate, and acetone, but has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFO₂S | [3] |

| Molecular Weight | 194.61 g/mol | [3][4] |

| CAS Number | 349-88-2 | [3][4] |

| Appearance | Clear, colorless to light yellow liquid or solid | [1][2] |

| Melting Point | 29-31 °C | [4] |

| Boiling Point | 95-96 °C at 2 mmHg | [4] |

| Density | 1.4545 g/cm³ | [1] |

| Solubility | Soluble in organic solvents (dichloromethane, ethyl acetate, acetone); limited solubility in water. | [1] |

Spectral Data

¹H NMR (90 MHz, CDCl₃):

-

δ 8.082 (A): J(A,B) = 9.2 Hz, J(A,F-19) = 4.8 Hz

-

δ 7.303 (B): J(B,F-19) = 8.0 Hz[4]

Mass Spectrometry:

Reactivity and Applications

The primary utility of this compound lies in its reactivity as a sulfonylating agent. The electron-withdrawing nature of the sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

Synthesis of Sulfonamides

The most prominent application of FBSC is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide bond.[5] A base is typically used to neutralize the hydrogen chloride byproduct.[5]

Use as a Probe in Protein Studies

This compound serves as a valuable reagent for studying proteins using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The reagent modifies the side chains of tyrosine, lysine, and histidine residues, as well as the α-amino group.[1] The attached p-fluorobenzenesulfonyl (Fbs-) group provides a sensitive ¹⁹F NMR signal whose chemical shift is indicative of the local protein environment.[1][7] This allows for the investigation of protein conformation and direct measurement of modification status.[1]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. Researchers should adapt these procedures based on the specific substrate and desired product.

General Protocol for the Synthesis of N-Substituted-4-fluorobenzenesulfonamides

This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[5]

Materials:

-

Primary or secondary amine

-

This compound

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH₃CN))

-

Base (e.g., Triethylamine (Et₃N), Pyridine)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent three times.

-

Washing: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Synthesis of this compound from p-Fluorobenzenethiol

This protocol is based on a general procedure for the synthesis of sulfonyl chlorides.[8]

Materials:

-

p-Fluorobenzenethiol

-

30% Hydrogen peroxide (H₂O₂)

-

Titanium tetrachloride (TiCl₄)

-

Acetonitrile (CH₃CN)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of p-fluorobenzenethiol (1 mmol), 30% H₂O₂ (3 mmol, 0.3 mL), and TiCl₄ (1 mmol, 0.11 mL) is reacted in CH₃CN with stirring at 25 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction mixture by adding H₂O (10 mL).

-

Extract the mixture with EtOAc (4 x 5 mL).

-

Combine the organic phases and dry with anhydrous MgSO₄.

-

Concentrate the filtrate under reduced pressure to obtain the product.

-

The product can be further purified by short silica gel column chromatography.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires strict safety protocols.[1] It can cause severe skin burns and eye damage.[3][9] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[3]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

-

Avoid contact with skin and eyes.[9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[9]

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10]

-

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9][10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9][10]

Logical Relationships and Workflows

The synthesis of sulfonamide-based drugs often follows a structured workflow where this compound plays a crucial role as a building block.

References

- 1. The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound(349-88-2) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. d-nb.info [d-nb.info]

- 10. ekwan.github.io [ekwan.github.io]

An In-depth Technical Guide to the Role of the Fluorine Atom in 4-Fluorobenzenesulfonyl Chloride Reactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluorobenzenesulfonyl chloride (p-FBSC) is a pivotal reagent in modern organic synthesis, serving as a versatile building block for a myriad of sulfur-containing compounds.[1][2] Its utility is particularly pronounced in pharmaceutical and medicinal chemistry, where it is employed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[2][3] The reactivity of the sulfonyl chloride functional group is intricately linked to the electronic nature of the substituents on the aromatic ring. This guide provides a detailed examination of the specific role the para-positioned fluorine atom plays in modulating the reactivity of this compound, blending theoretical principles with quantitative data and practical experimental guidance.

The Duality of Fluorine's Electronic Influence

The fluorine atom, positioned at the para-position of the benzene ring, exerts a nuanced and dualistic electronic influence on the molecule. This duality arises from the interplay of two fundamental electronic phenomena: the inductive effect and the mesomeric effect.

-

Inductive Effect (-I): Fluorine is the most electronegative element. Consequently, it strongly withdraws electron density from the rest of the molecule through the sigma (σ) bond framework.[4] This electron-withdrawing effect is potent and decreases with distance.

-

Mesomeric Effect (+M): Despite its high electronegativity, the fluorine atom possesses lone pairs of electrons in its 2p orbitals. These lone pairs can overlap with the p-orbitals of the benzene ring, donating electron density into the conjugated π-system.[5][6] This donation of electron density, also known as a resonance effect, is directed specifically to the ortho and para positions.

In the case of halogens, the strong -I effect generally outweighs the +M effect, leading to a net withdrawal of electron density from the aromatic ring.[7] However, the +M effect is crucial for directing the outcomes of certain reactions. This complex interaction is central to understanding the reactivity of this compound.

Impact on Sulfonyl Chloride Reactivity

The primary reaction of benzenesulfonyl chlorides is nucleophilic substitution at the electron-deficient sulfur atom. The net electron-withdrawing character of the para-fluorine atom significantly enhances this reactivity.

By pulling electron density away from the benzene ring, the fluorine atom reduces the electron density on the sulfur atom of the sulfonyl chloride group. This renders the sulfur atom more electrophilic and, therefore, more susceptible to attack by nucleophiles (e.g., amines, alcohols, or water). The overall effect is an acceleration of the reaction rate compared to the unsubstituted benzenesulfonyl chloride. This makes this compound a more potent sulfonylating agent.[2]

Quantitative Analysis of Substituent Effects

The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[8] The equation is given by:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9][10]

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

For para-substituted compounds, the Hammett constant is denoted as σₚ. Studies on the alkaline hydrolysis of various para-substituted benzenesulfonyl chlorides have shown a good correlation with the Hammett equation, confirming that electron-withdrawing groups accelerate the reaction.[11]

| Substituent (p-X) | Hammett Constant (σₚ) | Relative Hydrolysis Rate (kₓ/kн) |

| -OCH₃ | -0.27 | ~0.3 |

| -CH₃ | -0.17 | ~0.6 |

| -H | 0.00 | 1.0 |

| -F | +0.06 | ~1.3 |

| -Cl | +0.23 | ~2.5 |

| -Br | +0.23 | ~2.7 |

| -NO₂ | +0.78 | ~33.0 |

| Note: Relative rate values are illustrative, based on typical Hammett correlations for this type of reaction. The positive σₚ value for fluorine (+0.06) confirms its character as a weak electron-withdrawing group in the para position, leading to a modest but clear rate enhancement. |

Experimental Protocol: Synthesis of a Sulfonamide

This section provides a detailed methodology for a representative reaction: the synthesis of N-benzyl-4-fluorobenzenesulfonamide.

Materials and Reagents:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.1 eq) and anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Reactivity Relationship

The influence of the fluorine atom on the reactivity of this compound can be summarized as a clear logical progression from its fundamental atomic properties to its observed chemical behavior.

Conclusion

The role of the fluorine atom in this compound is a classic example of how competing electronic effects dictate chemical reactivity. While fluorine possesses electron-donating mesomeric capabilities, its profound electronegativity results in a dominant inductive electron withdrawal. This net effect enhances the electrophilicity of the sulfonyl sulfur atom, making this compound a more reactive and efficient reagent for sulfonylation reactions compared to its non-fluorinated analog. This understanding is critical for chemists in designing synthetic routes and modulating the properties of target molecules in drug discovery and materials science.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Proper Handling and Storage of 4-Fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and use of 4-Fluorobenzenesulfonyl chloride, a key reagent in synthetic chemistry, particularly in the development of pharmaceutical compounds. Adherence to these guidelines is crucial to ensure laboratory safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a corrosive, moisture-sensitive solid with a low melting point.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 349-88-2 | [1] |

| Molecular Formula | C₆H₄ClFO₂S | [2] |

| Molecular Weight | 194.61 g/mol | [2] |

| Appearance | White to light brown crystalline low melting mass | [2] |

| Melting Point | 29-34 °C / 84.2-93.2 °F | [1] |

| Boiling Point | 95-96 °C @ 2 mmHg | [1][3] |

| Flash Point | > 110 °C / > 230 °F | [1] |

| Solubility | Soluble in organic solvents like dioxane, dichloromethane, ethyl acetate, and acetone.[2][4] Reacts with water.[5] | |

| Stability | Moisture sensitive.[1][2] Contact with water liberates toxic and corrosive gases.[1] |

Hazard Identification and Safety Precautions

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[6][7] It is harmful if swallowed and may be corrosive to metals.[5][8]

GHS Hazard Statements:

Precautionary Statements:

-

Prevention:

-

Response:

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]